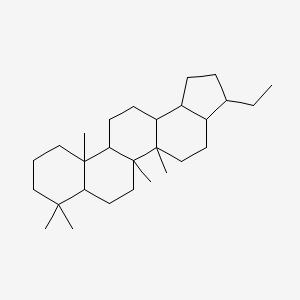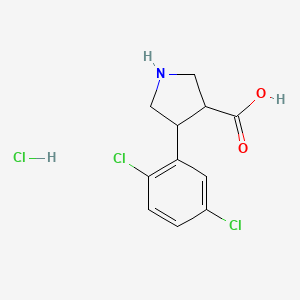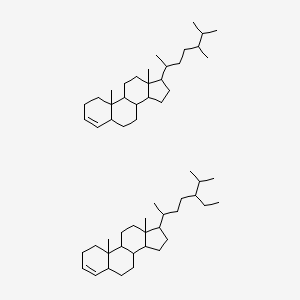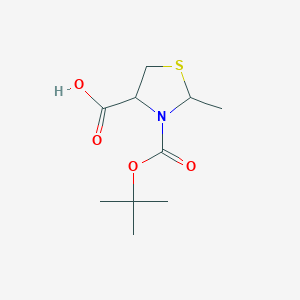
Nephilatoxin NPTX-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nephilatoxin NPTX-11 is a neurotoxin originally derived from the venom of the Joro spider (Nephila clavata).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nephilatoxin NPTX-11 involves several steps. One efficient method includes the reaction of cadaverine (1,5-diaminopentane) with 2-acetyldimedone in refluxing ethanol. This reaction proceeds within 2 hours to afford the desired product . The synthesis of this compound and its analogues has been well-documented, providing a reliable route for laboratory preparation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial applications. The key steps involve the use of readily available reagents and standard organic synthesis techniques, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Nephilatoxin NPTX-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications and studying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
Nephilatoxin NPTX-11 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of neurotoxins.
Biology: Employed in research on synaptic transmission and neurotoxicity.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of bioactive compounds and as a tool for studying glutamate receptors.
Mecanismo De Acción
Nephilatoxin NPTX-11 exerts its effects by blocking excitatory postsynaptic potentials and glutamate-evoked responses. It interacts with non-N-methyl-D-aspartate (non-NMDA) membrane receptors, preventing their transition into open states. This blocking action is primarily due to the 2,4-dihydroxyphenylacetyl asparagine moiety in the toxin structure, which suppresses activity, while the polyamine chain enhances toxic activity .
Comparación Con Compuestos Similares
Similar Compounds
Nephilatoxin NPTX-9: Another neurotoxin from the same family, with similar blocking activity on synaptic transmission.
Joro Spider Toxin (JSTX): A related toxin that also blocks glutamate receptors.
Argiotoxin: Derived from Argiope lobata, acts on glutamate receptors similarly to nephilatoxins.
Uniqueness of Nephilatoxin NPTX-11
This compound is unique due to its specific structure, which includes a 2,4-dihydroxyphenylacetyl asparagine moiety and a polyamine chain. This structure is crucial for its potent blocking activity on glutamate receptors, making it a valuable tool for studying synaptic transmission and developing therapeutic agents .
Propiedades
IUPAC Name |
N-[5-(2,5-diaminopentanoylamino)pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N7O4/c25-10-6-8-18(26)23(34)28-11-4-1-5-12-29-24(35)20(14-21(27)32)31-22(33)13-16-15-30-19-9-3-2-7-17(16)19/h2-3,7,9,15,18,20,30H,1,4-6,8,10-14,25-26H2,(H2,27,32)(H,28,34)(H,29,35)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVYOOSMXGZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)C(CCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12106130.png)






![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)


